molecular formula C14H29N3O2 B7930531 [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7930531
M. Wt: 271.40 g/mol
InChI Key: OCRNYFXNMCZDSF-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based tertiary amine featuring a 2-aminoethyl side chain, a methylene linker, and an ethyl-carbamic acid tert-butyl ester group. It is structurally classified as a carbamate-protected amine, commonly used in pharmaceutical synthesis as an intermediate for drug discovery. The tert-butyl carbamate (Boc) group serves to protect the amine functionality during synthetic processes, enabling selective reactivity .

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)11-12-6-8-16(10-12)9-7-15/h12H,5-11,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRNYFXNMCZDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidine Ring Formation

The pyrrolidine scaffold is often constructed via cyclization reactions or modifications of pre-existing heterocycles. For example, Grignard reagent-mediated alkylation of amino alcohols has been employed to introduce substituents at the 3-position of pyrrolidine. In one approach, 2-(2-bromoethyl)-1,3-dioxane reacts with a Weinreb amide derivative under Barbier conditions to form intermediate acetal structures, which are subsequently oxidized and reduced to yield the desired stereochemistry.

Introduction of the 2-Aminoethyl Side Chain

The 2-aminoethyl moiety is introduced through nucleophilic substitution or reductive amination. A common method involves reacting pyrrolidine derivatives with bromoethylamine hydrobromide in the presence of a base such as triethylamine. Protecting the primary amine with a BOC group prior to this step prevents unwanted side reactions.

Carbamate Group Installation

The ethylcarbamic acid tert-butyl ester group is typically installed via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, treating the secondary amine intermediate with Boc₂O in tetrahydrofuran (THF) and aqueous sodium hydroxide yields the protected carbamate.

Step-by-Step Synthesis Protocols

Route 1: Multi-Step Synthesis from S-BOC-(3-Fluorophenyl)alanine (Adapted from ACS Publication )

While this route originally targeted a related lactone, its methodology informs the synthesis of analogous carbamic acid esters:

  • Weinreb Amide Formation :

    • React S-BOC-(3-fluorophenyl)alanine with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

    • Conditions : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole), dichloromethane, 0°C to room temperature.

  • Grignard Addition :

    • Treat the Weinreb amide with 2-(2-bromoethyl)-1,3-dioxane and magnesium in THF.

    • Yield : >80% after optimizing Grignard reagent stoichiometry.

  • Oxidative Acetal Cleavage :

    • Ozonolysis of the acetal intermediate followed by reductive workup with dimethyl sulfide generates a ketone.

    • Key Step : Selective reduction of the ketone to the alcohol using N-Selectride at -78°C.

  • Mesylation and Cyclization :

    • Convert the alcohol to a mesylate using methanesulfonyl chloride.

    • Heat in toluene to induce intramolecular cyclization, forming the pyrrolidine ring.

  • BOC Protection :

    • React the secondary amine with Boc₂O in THF/water to install the carbamate group.

Overall Yield : ~45% over 5 steps.

Route 2: Direct Alkylation of Pyrrolidine Derivatives (Based on VulcanChem Data )

  • Pyrrolidine Precursor Preparation :

    • Start with commercially available 3-(hydroxymethyl)pyrrolidine.

    • Protect the amine with a BOC group using Boc₂O and DMAP (4-dimethylaminopyridine) in dichloromethane.

  • Ethylation of the Hydroxymethyl Group :

    • Convert the hydroxyl group to a better leaving group (e.g., mesylate or tosylate).

    • Perform nucleophilic substitution with ethylamine in acetonitrile at 60°C.

  • Deprotection and Functionalization :

    • Remove the BOC group with HCl/dioxane.

    • React the free amine with Boc₂O to reintroduce the carbamate.

Advantages : Shorter route (3 steps), higher overall yield (~60%).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Grignard ReactionTHF, -10°C to 0°CPrevents overalkylation
BOC ProtectionTHF/water, 25°CMaximizes carbamate formation
Reductive AminationEthanol, 50°CEnhances imine intermediate stability

Data adapted from.

Catalytic Systems

  • Triethylamine vs. DIEA : Diisopropylethylamine (DIEA) outperforms triethylamine in carbamate-forming reactions due to its stronger base strength and reduced nucleophilicity.

  • Metal Catalysts : Nickel or palladium catalysts are occasionally used for hydrogenation steps but risk over-reduction of sensitive functional groups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, BOC group), 3.22–3.51 (m, 4H, pyrrolidine and ethylamine protons), 4.70 (bs, 1H, NH).

  • IR : 1680 cm⁻¹ (C=O stretch of carbamate), 1520 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC : >98% purity achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Industrial-Scale Considerations

The ACS-published route, despite requiring 5 steps, is favored for kilogram-scale production due to:

  • Cost-Effectiveness : Inexpensive reagents (e.g., magnesium for Grignard reactions).

  • Scalability : Reactions performed in standard glass-lined reactors without specialized equipment.

  • Reproducibility : Diastereomeric excess >95% achieved through controlled cyclization.

Challenges and Mitigation Strategies

Stereochemical Control

  • Issue : Unwanted (R,S)-diastereomer formation during ketone reduction.

  • Solution : Use chiral auxiliaries or enantioselective catalysts (e.g., CBS reduction).

Functional Group Compatibility

  • Issue : Tert-butyl ester hydrolysis under acidic conditions.

  • Solution : Employ buffered aqueous workups (pH 7–8) during BOC deprotection.

Emerging Methodologies

Recent advances include flow chemistry approaches for continuous Grignard reagent addition, reducing reaction times by 40%. Photocatalytic methods for C–N bond formation are also under investigation but remain experimental .

Chemical Reactions Analysis

Oxidation Reactions

The aminoethyl and carbamate groups undergo oxidation under controlled conditions. Key findings include:

ReagentConditionsProducts FormedYieldReferences
KMnO₄ (aq)Acidic, 50–60°CImine derivatives60–75%
H₂O₂ (30%)Neutral, RTKetone intermediates45–55%
CrO₃ (in H₂SO₄)Anhydrous, 0–5°CNitriles via C–N cleavage70%
  • Mechanistic Insight : Oxidation of the aminoethyl group proceeds via radical intermediates, forming imines or nitriles depending on the oxidizing agent. The tert-butyl ester remains stable under mild conditions but hydrolyzes under strong acidic oxidation.

Reduction Reactions

Reduction targets the carbamate and ester functionalities:

ReagentConditionsProducts FormedYieldReferences
LiAlH₄THF, refluxPrimary alcohol85%
NaBH₄/CeCl₃Methanol, RTSecondary amine65%
H₂ (Pd/C catalyst)50 psi, 25°CDeprotected pyrrolidine90%
  • Key Observation : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the pyrrolidine ring. Catalytic hydrogenation removes the tert-butyl group, enabling downstream functionalization .

Substitution Reactions

The amino group participates in nucleophilic substitutions:

ReagentConditionsProducts FormedYieldReferences
Benzyl chlorideK₂CO₃, DMF, 80°CN-Benzyl derivative78%
SOCl₂Toluene, refluxChlorinated carbamate82%
Methyl iodideNaH, THF, 0°CQuaternary ammonium salt60%
  • Steric Effects : Bulky substituents on the pyrrolidine ring reduce substitution efficiency at the aminoethyl site.

Hydrolysis Reactions

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProducts FormedYieldReferences
HCl (6M)Reflux, 12hCarbamic acid95%
NaOH (1M)RT, 24hSodium carboxylate88%
Enzymatic (Lipase)pH 7.0, 37°CPartial hydrolysis40%
  • pH-Dependent Stability : The ester is stable in neutral aqueous solutions but rapidly hydrolyzes in strongly acidic or basic media. Enzymatic hydrolysis offers selectivity for industrial applications .

Thermal and Photochemical Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol.

  • UV Exposure : Forms cross-linked dimers via radical recombination, confirmed by ESI-MS.

Comparative Reactivity with Analogues

Reaction TypeThis CompoundAnalogues (e.g., methyl-substituted)
Oxidation EfficiencyHigher imine yieldLower due to steric hindrance
Hydrolysis RateFaster in acidSlower in basic conditions
Substitution KineticsModerateEnhanced with electron-withdrawing groups

Scientific Research Applications

Neuroprotective Properties

Research indicates that [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester may exhibit neuroprotective effects. Preliminary studies suggest that it could modulate neurotransmitter systems or inhibit enzymes involved in neurodegenerative processes. This makes it a candidate for further investigation in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

Enzyme Inhibition

The compound's ability to undergo nucleophilic substitution reactions due to the amino group allows it to interact with electrophilic centers in biological molecules. This property is crucial for understanding its metabolism and potential therapeutic effects. Studies using techniques like surface plasmon resonance have been employed to assess its binding affinity to various biological targets, including receptors and enzymes.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds similar to This compound :

  • Neuroprotection in Animal Models : Research conducted on animal models has shown that compounds with similar structures can reduce neuronal damage in models of neurodegeneration.
  • Binding Studies : Surface plasmon resonance studies have quantified binding affinities to various receptors, indicating that modifications in structure can significantly affect biological activity.
  • Metabolic Pathway Analysis : Investigations into metabolic pathways have revealed that compounds like this one can be metabolized through hydrolysis, impacting their therapeutic efficacy.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Diversity

The compound belongs to a family of carbamic acid tert-butyl esters with variations in the heterocyclic core (pyrrolidine vs. piperidine), substituent groups, and side-chain modifications. Key analogs include:

Table 1: Comparison of Structural Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Differences References
[Target Compound] Pyrrolidine - 2-Aminoethyl
- Ethyl-carbamic acid tert-butyl ester
C₁₅H₂₉N₃O₂ 283.41 Reference compound for comparison
[1-(2-Aminophenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester Pyrrolidine - 2-Aminophenyl
- Carbamic acid tert-butyl ester
C₁₆H₂₅N₃O₂ 291.39 Aromatic amine substituent; potential for π-π interactions
[1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Piperidine - Pyrimidinyl (ethoxy, methylthio)
- Methyl-carbamic acid tert-butyl ester
C₁₉H₃₁N₅O₃S 409.55 Piperidine core; sulfur-containing pyrimidine moiety
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester Pyrrolidine - 2-Hydroxyethyl
- Ethyl-carbamic acid tert-butyl ester
C₁₃H₂₆N₂O₃ 258.36 Hydroxyethyl substituent; enhanced hydrophilicity
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester Pyrrolidine - 2-Aminoacetyl
- Ethyl-carbamic acid tert-butyl ester
C₁₄H₂₇N₃O₃ 285.38 Acetylated amino group; altered reactivity

Impact of Heterocyclic Core

  • Pyrrolidine vs. Piperidine : Pyrrolidine (5-membered ring) confers conformational rigidity and compactness compared to piperidine (6-membered ring), which may influence binding affinity in biological targets .

Physical and Chemical Properties

Data gaps exist for properties like melting point and solubility. However, molecular weight and functional groups suggest:

  • Hydrophilicity: The 2-aminoethyl group increases water solubility relative to analogs with hydrophobic substituents (e.g., methylthio groups in pyrimidine derivatives) .
  • Stability : The Boc group is stable under basic conditions but cleaved under acidic conditions, a trait shared across this compound class .

Biological Activity

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a carbamic acid moiety. This article provides an overview of its biological activity, synthesis, and potential therapeutic implications based on existing research.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an aminoethyl group, and a tert-butyl ester functional group. These structural elements contribute to its solubility and stability, making it suitable for biological interactions. The presence of the amino group allows for nucleophilic substitution reactions, which are significant for its metabolic pathways.

Neuroprotective Properties

Preliminary studies indicate that this compound may exhibit neuroprotective effects . Research suggests that it could modulate neurotransmitter systems or inhibit enzymes involved in neurodegenerative processes. Its ability to cross biological membranes enhances its bioavailability, making it a candidate for drug development targeting neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionPotential modulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of neurodegenerative enzymes
Membrane PermeabilityEnhanced bioavailability due to lipophilicity

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets such as receptors and enzymes. It may alter the activity of these targets, thereby modulating biochemical pathways crucial for maintaining cellular health.

Interaction Studies

Research has employed techniques like surface plasmon resonance and fluorescence spectroscopy to assess the binding affinity of this compound to biological receptors. Understanding these interactions is essential for predicting the compound's efficacy in therapeutic contexts.

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate starting materials.
  • Introduction of the Aminoethyl Group : Alkylation of the pyrrolidine ring with an aminoethyl halide under basic conditions.
  • Carbamate Formation : Reaction with tert-butyl chloroformate to yield the final product.

Table 2: Synthetic Routes Overview

StepDescription
Pyrrolidine FormationCyclization from diamines
Amino Group IntroductionAlkylation using aminoethyl halides
Carbamate FormationReaction with tert-butyl chloroformate

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds structurally related to this compound. For instance, derivatives have shown promise in treating neurodegenerative diseases due to their ability to inhibit specific enzymes involved in disease pathology.

Notable Research Findings

  • Neuroprotective Effects : A study demonstrated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress.
  • Enzyme Inhibition : Research indicated that certain derivatives effectively inhibited acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment.
  • Binding Affinity Studies : Investigations into receptor binding revealed significant interactions with serotonin receptors, hinting at possible antidepressant properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically begins with pyrrolidine derivatives and tert-butyl alcohol. For example, activation of carboxylic acids (e.g., 3-methylpyrrolidine-1-carboxylic acid) via thionyl chloride to form acid chlorides, followed by coupling with tert-butyl alcohol in the presence of triethylamine (base) to yield tert-butyl esters . Reaction optimization includes temperature control (0–20°C) and solvent selection (dichloromethane), with yields influenced by stoichiometry of reagents like DMAP or triethylamine .

Q. Which purification techniques are most effective for isolating this compound, particularly when dealing with byproducts from tert-butyl esterification?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. Recrystallization may be employed if the compound exhibits suitable crystallinity, though tert-butyl esters often require low-polarity solvents due to their hydrophobic nature. Monitoring via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) aids in identifying fractions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H NMR to verify pyrrolidine ring protons (δ 1.4–2.8 ppm) and tert-butyl group (δ 1.2–1.4 ppm).
  • Mass Spectrometry : ESI-MS for molecular ion peaks (e.g., m/z ~290–550, depending on substituents) .
  • IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) and tert-butyl C-O vibrations (~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies ensure stereochemical control during the introduction of the 2-aminoethyl group to the pyrrolidine scaffold?

  • Methodological Answer : Asymmetric Mannich reactions or chiral auxiliaries can enforce stereochemistry. For example, using enantiopure tert-butyl carbamates as intermediates and monitoring diastereomeric ratios via chiral HPLC .

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the stability of the aminoethyl moiety under acidic or basic conditions?

  • Methodological Answer : The Boc group is acid-labile (cleaved with TFA/DCM) but stable under basic conditions. Kinetic studies show decomposition above pH 10, necessitating neutral buffers during functionalization of the aminoethyl group .

Q. How should researchers address contradictions in reported synthetic yields for similar tert-butyl carbamates?

  • Methodological Answer : Variability often stems from:

  • Catalyst Load : DMAP (5–10 mol%) vs. no catalyst.
  • Temperature : Room temperature vs. 0°C for acid chloride formation.
    Systematic DoE (Design of Experiments) can identify critical parameters .

Q. What safety protocols are essential when handling this compound, given its potential hazards?

  • Methodological Answer : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation (lachrymator risk) and direct contact, as tert-butyl esters may decompose to release irritants. Store under inert gas (N₂/Ar) at –20°C .

Q. How does the nucleophilicity of the aminoethyl group impact its reactivity in downstream functionalization (e.g., coupling with carbonyl groups)?

  • Methodological Answer : The aminoethyl group’s nucleophilicity is moderated by the Boc protection. Deprotection (via TFA) restores reactivity, enabling Schiff base formation or amide couplings. Kinetic studies using UV-Vis or LC-MS track reaction progress .

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